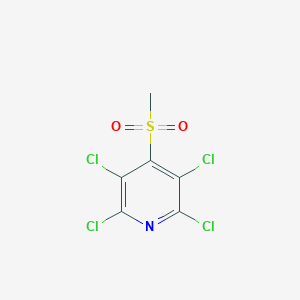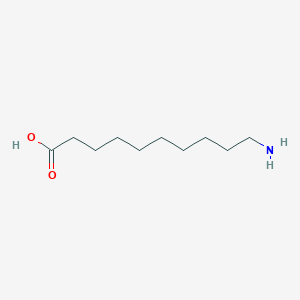
Strontium hydride (SrH2)
Descripción general
Descripción
Strontium hydride is an inorganic compound with the chemical formula SrH2. It is a white crystalline solid that is highly reactive with water and air. Strontium hydride is primarily used in research and industrial applications due to its unique properties and reactivity.
Mecanismo De Acción
Target of Action
Strontium hydride primarily targets the hydride ion conductivity in various materials . It has been studied for its potential to enhance hydride ion conductivity through the creation of hydride ion vacancies .
Mode of Action
Strontium hydride interacts with its targets by creating hydride ion vacancies . These vacancies are expected to enhance hydride ion conductivity and provide more insight into the conduction mechanism . In addition, strontium hydride can react with water to produce hydrogen and strontium hydroxide .
Biochemical Pathways
The primary biochemical pathway influenced by strontium hydride involves the transfer of hydride ions . The creation of hydride ion vacancies can significantly affect the conductivity behavior of materials .
Pharmacokinetics
Its influence on hydride ion conductivity suggests potential impacts on bioavailability .
Result of Action
The primary result of strontium hydride’s action is the enhancement of hydride ion conductivity . This is achieved through the creation of hydride ion vacancies . Additionally, when strontium hydride reacts with water, it produces hydrogen and strontium hydroxide .
Action Environment
The action of strontium hydride can be influenced by various environmental factors. For instance, the presence of water can trigger a reaction that produces hydrogen and strontium hydroxide . Additionally, the presence of other elements, such as sodium, can affect the formation of hydride ion vacancies .
Métodos De Preparación
Strontium hydride can be synthesized through the direct combination of strontium and hydrogen gas. The reaction is typically carried out at elevated temperatures to facilitate the formation of the hydride:
Sr+H2→SrH2
In industrial settings, strontium hydride is produced by heating strontium metal in a hydrogen atmosphere. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the complete conversion of strontium to strontium hydride.
Análisis De Reacciones Químicas
Strontium hydride undergoes several types of chemical reactions, including:
Oxidation: Strontium hydride reacts with oxygen to form strontium oxide and hydrogen gas.
SrH2+O2→SrO+H2
Hydrolysis: Strontium hydride reacts with water to produce strontium hydroxide and hydrogen gas.
SrH2+2H2O→Sr(OH)2+2H2
Reaction with Acids: Strontium hydride reacts with acids to form strontium salts and hydrogen gas.
SrH2+2HCl→SrCl2+2H2
Common reagents used in these reactions include oxygen, water, and hydrochloric acid. The major products formed from these reactions are strontium oxide, strontium hydroxide, and strontium chloride, respectively.
Aplicaciones Científicas De Investigación
Strontium hydride has several scientific research applications, including:
Chemistry: It is used as a reducing agent in various chemical reactions and as a precursor for the synthesis of other strontium compounds.
Materials Science: Strontium hydride is studied for its potential use in hydrogen storage materials due to its high hydrogen content.
Industry: It is used in the production of strontium-based materials and as an additive in certain metallurgical processes.
Comparación Con Compuestos Similares
Strontium hydride can be compared with other alkaline earth metal hydrides, such as calcium hydride (CaH2) and barium hydride (BaH2). These compounds share similar properties, such as high reactivity with water and acids, and are used in similar applications. strontium hydride is unique due to its specific reactivity and the properties of strontium as an element.
Similar Compounds
- Calcium hydride (CaH2)
- Barium hydride (BaH2)
- Magnesium hydride (MgH2)
Strontium hydride stands out due to its specific applications in materials science and its potential use in hydrogen storage technologies.
Propiedades
IUPAC Name |
strontium;hydride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sr.2H/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYCUIABXVBCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SrH2, H2Sr | |
| Record name | Strontium hydride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Strontium_hydride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13598-33-9 | |
| Record name | Strontium hydride (SrH2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strontium hydride (SrH2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Strontium dihydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the basic structure of strontium hydride?
A1: Strontium hydride (SrH2) typically adopts an orthorhombic crystal structure at ambient conditions. This structure can be described as a slightly distorted cubic close packing of strontium atoms, with hydride ions (H-) occupying octahedral interstitial sites. []
Q2: What are the molecular formula, weight, and spectroscopic characteristics of SrH2?
A2: Strontium hydride has the molecular formula SrH2. Its molecular weight is 89.632 g/mol. Spectroscopically, SrH2 and its deuterated analogue SrD2 have been studied using techniques like Fourier transform electronic spectroscopy. []
Q3: How is strontium hydride typically synthesized?
A3: Several methods exist for SrH2 synthesis. One approach involves the direct reaction of strontium metal with hydrogen gas at elevated temperatures. [] Another method utilizes the reaction of strontium amide (SrNH) with strontium hydride, resulting in a mixed hydride-imide-nitride phase. []
Q4: Can strontium hydride act as a reducing agent?
A5: Yes, SrH2 can act as a strong reducing agent. For instance, it has been shown to reduce 9-fluorenone to its corresponding ketyl radical, forming a strontium ketyl complex. []
Q5: What are the potential catalytic applications of SrH2?
A6: Strontium hydride complexes have been explored as catalysts for various organic transformations, including alkene hydrogenation [] and the dehydrocoupling of amines and boranes. []
Q6: How does the catalytic activity of SrH2 compare to other alkaline-earth metal hydrides?
A7: Theoretical studies suggest that the bond dissociation energy (BDE) of the Ae–H bond plays a crucial role in the catalytic activity of alkaline-earth metal hydrides. While SrH2 shows promise in certain reactions, its activity can be lower compared to calcium analogues due to a shift in the monomer-dimer equilibrium, which is essential for the catalytic cycle. []
Q7: How is computational chemistry used to study SrH2?
A8: Density functional theory (DFT) calculations have been instrumental in understanding the bonding, structure, and reactivity of SrH2. These calculations provide insights into electronic properties, reaction mechanisms, and the role of SrH2 as a catalyst. [, ]
Q8: Have there been theoretical studies on the high-pressure behavior of SrH2?
A9: Yes, computational studies have predicted the existence of high-pressure polymorphs of SrH2 with varying stoichiometries (SrH2n, n = 1-5). These studies suggest the formation of intriguing hydrogen structural units, including linear and bent H3 units and even graphene-like H-layers under extreme compression. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)



![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)



